![molecular formula C17H13ClN2OS B5656919 N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B5656919.png)
N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide involves selective processes that can include one-pot reactions, condensation, and polymerization techniques. For instance, a novel diastereoselective synthesis approach has been developed for related compounds, where derivatives were synthesized through one-pot reactions involving basic catalysts in DMF, highlighting the complexity and specificity of synthetic routes for such chemicals (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is characterized through various spectroscopic and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectroscopy are critical for confirming the stereochemistry and structure of synthesized compounds. The precise arrangement of atoms and the confirmation of molecular structures are essential for understanding the compound's properties and reactivity (Bondock et al., 2014).
Chemical Reactions and Properties
Cyanoacrylamide derivatives participate in various chemical reactions, including cycloaddition, condensation, and polymerization, which significantly impact their applications and properties. For instance, controlled radical polymerization techniques such as RAFT (Reversible Addition−Fragmentation Chain Transfer) have been used to synthesize homopolymers with specific molecular weights, demonstrating the compound's versatility in polymer chemistry (Mori et al., 2005).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, solubility studies in various solvents and thermal analyses provide insights into the compound's stability and behavior under different conditions, which are crucial for its handling and application in various fields (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity ratios, polymerization behavior, and interaction with other compounds, are vital for understanding the applications and functionality of N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide derivatives. Studies on copolymerization and reactivity ratios reveal the compound's potential in creating materials with desired properties, such as increased thermal stability or specific chemical resistances, which could be beneficial in industrial applications (Thamizharasi et al., 1999).
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLAHJQINMGTL-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.